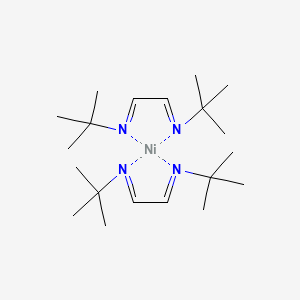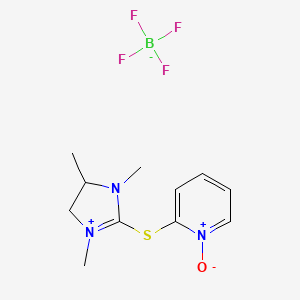
3-(1-Benzyl-1,2,3,6-tetrahydro-pyridin-4-yl)-2-methyl-1H-indole hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-Benzyl-1,2,3,6-tetrahydro-pyridin-4-yl)-2-methyl-1H-indole hydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzyl group, a tetrahydropyridine ring, and an indole moiety. The hydrochloride salt form enhances its solubility in water, making it more suitable for biological applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Benzyl-1,2,3,6-tetrahydro-pyridin-4-yl)-2-methyl-1H-indole hydrochloride typically involves multiple steps. One common method starts with the preparation of the tetrahydropyridine ring, followed by the introduction of the benzyl group. The indole moiety is then synthesized and attached to the tetrahydropyridine ring. The final step involves the formation of the hydrochloride salt to enhance solubility.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of more efficient catalysts, improved reaction conditions, and scalable processes. The purification of the final product is also crucial to ensure its suitability for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
3-(1-Benzyl-1,2,3,6-tetrahydro-pyridin-4-yl)-2-methyl-1H-indole hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The benzyl and indole groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different indole derivatives, while substitution reactions can introduce new functional groups to the benzyl or indole moieties.
Applications De Recherche Scientifique
3-(1-Benzyl-1,2,3,6-tetrahydro-pyridin-4-yl)-2-methyl-1H-indole hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including interactions with various enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as anticancer or neuroprotective properties.
Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-(1-Benzyl-1,2,3,6-tetrahydro-pyridin-4-yl)-2-methyl-1H-indole hydrochloride involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins, leading to various biological effects. The pathways involved may include signal transduction, gene expression modulation, or metabolic regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-benzo[d]imidazol-2(3H)-one
- 7-(1-Benzyl-1,2,3,6-tetrahydro-pyridin-4-yl)-4,6-dimethoxy aurones
Uniqueness
3-(1-Benzyl-1,2,3,6-tetrahydro-pyridin-4-yl)-2-methyl-1H-indole hydrochloride is unique due to its specific combination of functional groups and structural features. This uniqueness can result in distinct biological activities and chemical reactivity compared to similar compounds. For example, the presence of the indole moiety may confer different binding properties to biological targets compared to the benzimidazole or aurone derivatives .
Propriétés
IUPAC Name |
3-(1-benzyl-3,6-dihydro-2H-pyridin-4-yl)-2-methyl-1H-indole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2.ClH/c1-16-21(19-9-5-6-10-20(19)22-16)18-11-13-23(14-12-18)15-17-7-3-2-4-8-17;/h2-11,22H,12-15H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJJWMRXRUITPHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C3=CCN(CC3)CC4=CC=CC=C4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-[(Benzyloxy)methyl]-2-fluorocyclobutan-1-one](/img/structure/B6327655.png)







